molecular formula C18H22N2O2 B13375707 N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide

N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide

Cat. No.: B13375707
M. Wt: 298.4 g/mol
InChI Key: XRLXMUFUEVGEDO-YBFXNURJSA-N
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Description

N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide is a complex organic compound characterized by its unique structure, which includes an adamantane core and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 4-oxocyclohexa-2,5-dien-1-ylidene. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with various biological molecules, potentially inhibiting or modifying their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide is unique due to its combination of an adamantane core and a hydrazide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]adamantane-1-carboxamide

InChI

InChI=1S/C18H22N2O2/c21-16-3-1-12(2-4-16)11-19-20-17(22)18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15,21H,5-10H2,(H,20,22)/b19-11+

InChI Key

XRLXMUFUEVGEDO-YBFXNURJSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

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